N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine
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Overview
Description
N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine is a complex organic compound with a unique structure that combines chromen, thiazole, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between a chromen derivative and a thiazole derivative under specific conditions. The reaction may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could result in alcohols or amines.
Scientific Research Applications
N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
- N,N-bis(4-methoxyphenyl)naphthalen-2-amine derivatives
Uniqueness
N-[(4E)-6-ethoxy-2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-5-methyl-4-phenyl-1,3-thiazol-2-amine is unique due to its specific combination of chromen, thiazole, and phenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C28H24N2O3S |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
(E)-6-ethoxy-2-(4-methoxyphenyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)chromen-4-imine |
InChI |
InChI=1S/C28H24N2O3S/c1-4-32-22-14-15-25-23(16-22)24(17-26(33-25)19-10-12-21(31-3)13-11-19)29-28-30-27(18(2)34-28)20-8-6-5-7-9-20/h5-17H,4H2,1-3H3/b29-24+ |
InChI Key |
NCOOXSUIJGUINX-RMLRFSFXSA-N |
Isomeric SMILES |
CCOC1=CC\2=C(C=C1)OC(=C/C2=N\C3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=CC2=NC3=NC(=C(S3)C)C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
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